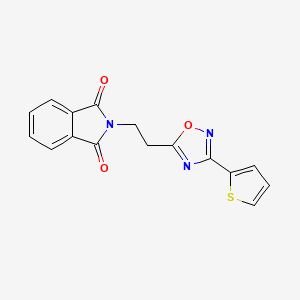

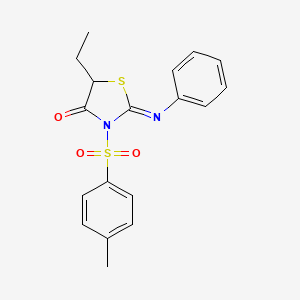

2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” is a complex organic molecule that contains several heterocyclic moieties, including a thiophene ring, an oxadiazole ring, and an isoindoline dione structure .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of conjugated pi systems in the heterocyclic rings. The electron-rich heteroatoms (oxygen, nitrogen, and sulfur) may also participate in various intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich heteroatoms and the conjugated pi system. It might undergo reactions like electrophilic aromatic substitution, nucleophilic addition, or redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar heteroatoms and conjugated systems could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

- Isoindoline-1,3-dione derivatives have been investigated for their modulation of the dopamine receptor D3. This suggests their potential application as antipsychotic agents .

- This property suggests their capacity in treating Alzheimer’s disease, although more studies are needed .

Antipsychotic Properties

Anti-Cancer Activity

Alzheimer’s Disease Treatment

Green Synthesis Techniques

Molecular Docking Studies

Parkinson’s Disease Treatment

Wirkmechanismus

Target of Action

The primary targets of this compound are the dopamine receptor D2 and acetylcholinesterase (AChE) . These receptors play crucial roles in the nervous system. The dopamine receptor D2 is involved in motor control, reward, and reinforcement, while AChE is a key enzyme involved in the termination of nerve transmission at cholinergic synapses .

Mode of Action

This compound interacts with its targets by binding to their allosteric sites . In the case of the dopamine receptor D2, it modulates the receptor’s activity, potentially influencing motor control and reward mechanisms . For AChE, the compound acts as an inhibitor, preventing the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh), thus prolonging the action of ACh at cholinergic synapses .

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 and AChE affects several biochemical pathways. By modulating the activity of the dopamine receptor D2, it can influence the dopaminergic pathways involved in motor control and reward . By inhibiting AChE, it affects the cholinergic pathway, leading to an increase in the levels of ACh, a neurotransmitter associated with memory and learning .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been predicted in silico . .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets. By modulating the dopamine receptor D2, it could potentially influence behaviors associated with this receptor, such as motor control and reward . By inhibiting AChE, it could potentially enhance cognitive function by increasing the levels of ACh .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-22-13)12-6-3-9-23-12/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXRYGLEBGWFEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)

![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)